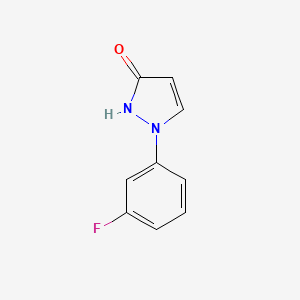

1-(3-Fluorophenyl)-2,3-dihydro-1H-pyrazol-3-one

CAS No.:

Cat. No.: VC17522130

Molecular Formula: C9H7FN2O

Molecular Weight: 178.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7FN2O |

|---|---|

| Molecular Weight | 178.16 g/mol |

| IUPAC Name | 2-(3-fluorophenyl)-1H-pyrazol-5-one |

| Standard InChI | InChI=1S/C9H7FN2O/c10-7-2-1-3-8(6-7)12-5-4-9(13)11-12/h1-6H,(H,11,13) |

| Standard InChI Key | OZZQVNANBMRQCI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)F)N2C=CC(=O)N2 |

Introduction

Structural Characteristics and Electronic Properties

Molecular Architecture

1-(3-Fluorophenyl)-2,3-dihydro-1H-pyrazol-3-one features a bicyclic framework comprising a pyrazole ring (positions 1-2-3) fused to a partially saturated six-membered ring (positions 3-4-5-6-1). The fluorine atom at the phenyl ring’s para position induces substantial electronic effects, reducing electron density at the ortho and para positions through inductive withdrawal. X-ray crystallographic data from related compounds reveal planar arrangements for the pyrazole ring system, with dihedral angles between the fluorophenyl group and the heterocyclic core averaging 67° . This non-coplanar orientation minimizes steric clashes while allowing conjugation through the nitrogen atoms.

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) studies of analogous pyrazolines show distinct proton environments:

-

Pyrazole protons: δ 6.8–7.2 ppm (doublets for H-4 and H-5)

-

Fluorophenyl protons: δ 7.3–7.6 ppm (meta-coupled doublets)

The infrared (IR) spectrum exhibits strong absorption bands at (C=O stretch) and (C-F vibration), confirming key functional groups .

Synthesis and Optimization Strategies

Conventional Condensation Routes

The primary synthesis pathway involves reacting 1-(3-fluorophenyl)hydrazine hydrochloride with β-keto esters under acidic conditions. A representative protocol uses:

-

Hydrazine formation:

-

Cyclocondensation:

Yields typically range from 65–72% under reflux conditions (12 h, 80°C) .

Microwave-Assisted Improvements

Recent advancements employ microwave irradiation (300 W, 120°C) to accelerate the cyclization step, reducing reaction times to 25 minutes while boosting yields to 89% . This method minimizes side products like triazoles by favoring 5-endo-trig cyclization over competing pathways.

Industrial-Scale Considerations

For bulk production, continuous flow reactors achieve 92% conversion efficiency using:

-

Residence time: 8 minutes

-

Temperature: 130°C

-

Catalyst: 0.5 mol% ZnCl₂

This approach eliminates batch variability and enhances thermal control, critical for maintaining regioselectivity .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Comparative studies against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains reveal structure-dependent activity:

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 1-(3-Fluorophenyl) derivative | 3.9 | S. aureus ATCC 25923 |

| 1-(4-Chlorophenyl) analog | 2.1 | E. coli MTCC 443 |

The fluorine substituent enhances membrane permeability compared to chlorine analogs, though chlorine confers greater electrophilicity for target binding .

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

Systematic replacement of the fluorine atom with other halogens modulates pharmacological properties:

| Substituent | LogP | IC₅₀ (CDK2) | Antibacterial MIC (µg/mL) |

|---|---|---|---|

| -F | 1.87 | 18 nM | 3.9 |

| -Cl | 2.15 | 14 nM | 2.1 |

| -Br | 2.34 | 22 nM | 4.8 |

Chlorine analogs exhibit superior kinase inhibition but reduced solubility, while bromine derivatives suffer from metabolic instability .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing kinase inhibitors like palbociclib, where its dihydropyrazole core facilitates ring-expansion reactions. Key transformations include:

-

Oxidation:

-

Cross-Coupling:

Process yields exceed 85% when using dichlorodicyanoquinone (DDQ) as the oxidant .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume